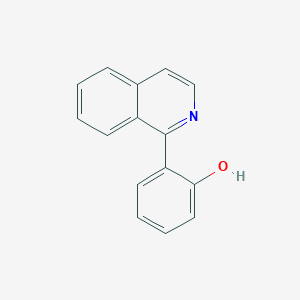
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is an organic compound with the molecular formula C14H26. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a cyclohexylmethyl group and another by an ethyl group. The “cis-” designation indicates that these substituents are on the same side of the cyclohexane ring, which affects the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with cyclohexylmethyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and recrystallization are employed to isolate the desired cis-isomer.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol derivatives.
Reduction: Hydrogenation can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol derivatives.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s cyclohexane ring can be attacked by oxidizing agents, leading to the formation of carbonyl groups. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-
- Cyclohexane, 1,2-dimethyl-, cis-
Uniqueness
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is unique due to its specific substitution pattern and the cis-configuration, which influences its physical properties and reactivity. Compared to its similar compounds, it may exhibit different boiling points, melting points, and solubility characteristics, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
54934-94-0 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h13-15H,2-12H2,1H3 |
Clave InChI |
NKFHIHVCTLOXCA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


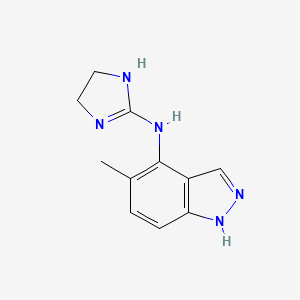
-lambda~5~-phosphane](/img/structure/B14647497.png)
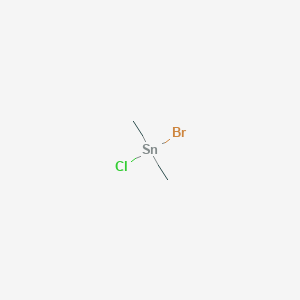
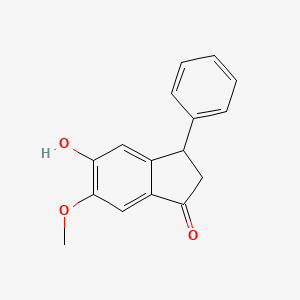
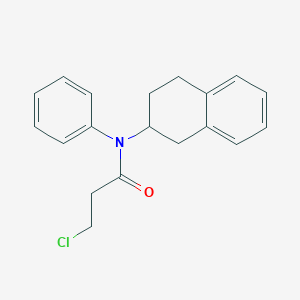
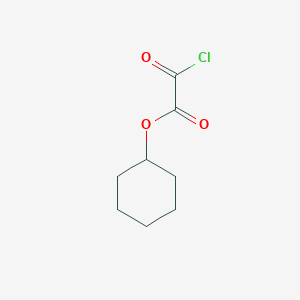
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
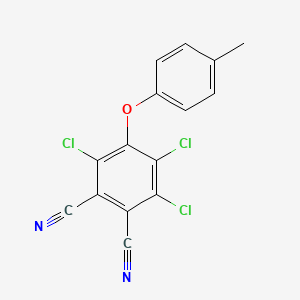
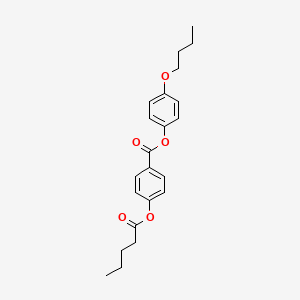
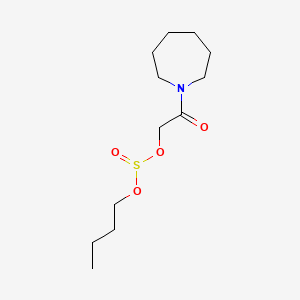
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
